molecular formula C9H18O4 B1673963 Tert-butyl 3-(2-hydroxyethoxy)propanoate CAS No. 671802-00-9

Tert-butyl 3-(2-hydroxyethoxy)propanoate

Cat. No. B1673963
Key on ui cas rn: 671802-00-9
M. Wt: 190.24 g/mol
InChI Key: ACWLDITVZGWIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476253B2

Procedure details

tert-Butyl acrylate (5.72 mL, 39.0 mmol) was added to a mixture of ethylene glycol (2.42 g, 39.0 mmol), tetrabutylammonium bromide (377 mg, 1.17 mmol) and potassium hydroxide (77 mg; purity, 85%; 1.17 mmol), and the mixture was stirred at room temperature for 4 days. The reaction mixture was purified by silica gel column chromatography (hexane:ethyl acetate=4:1→2:1, v/v) to give the title compound (1.66 g; yield, 22%) as a colorless oily substance.
Quantity
5.72 mL
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
77 mg
Type
reactant
Reaction Step One
Quantity
377 mg
Type
catalyst
Reaction Step One
Yield
22%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])(=[O:4])[CH:2]=[CH2:3].[CH2:10]([OH:13])[CH2:11][OH:12].[OH-].[K+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[OH:12][CH2:11][CH2:10][O:13][CH2:3][CH2:2][C:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
5.72 mL
Type
reactant
Smiles
C(C=C)(=O)OC(C)(C)C
Name
Quantity
2.42 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
77 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
377 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by silica gel column chromatography (hexane

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
OCCOCCC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.66 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 22.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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